molecular formula C22H15NO4 B3662878 benzyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate

benzyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate

Cat. No.: B3662878
M. Wt: 357.4 g/mol
InChI Key: XRRXJNGYZLUVFO-UHFFFAOYSA-N
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Description

Benzyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate is a chemical compound with the molecular formula C22H15NO4 It is known for its unique structure, which includes a benzyl group attached to a benzoate moiety through a 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate typically involves the reaction of phthalic anhydride with benzylamine to form the intermediate 1,3-dioxo-1,3-dihydro-2H-isoindole. This intermediate is then reacted with benzoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The benzyl and benzoate groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to a wide range of substituted this compound derivatives.

Scientific Research Applications

Benzyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of benzyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide
  • 4-Benzyl-1-(2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy)ethylpyridinium bromide
  • 4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid octyl ester

Uniqueness

Benzyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

benzyl 4-(1,3-dioxoisoindol-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO4/c24-20-18-8-4-5-9-19(18)21(25)23(20)17-12-10-16(11-13-17)22(26)27-14-15-6-2-1-3-7-15/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRRXJNGYZLUVFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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benzyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate
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benzyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate
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benzyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate
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benzyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate
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benzyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate
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benzyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate

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